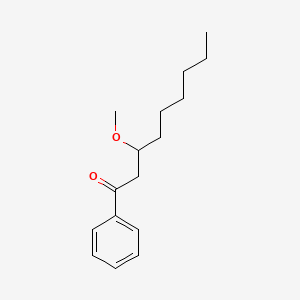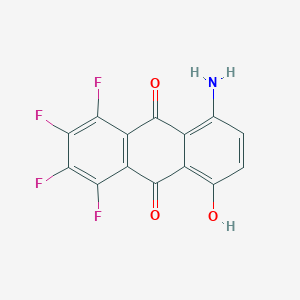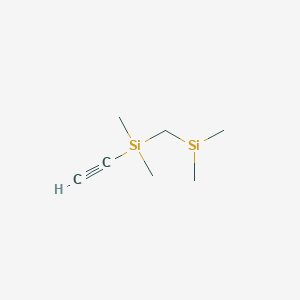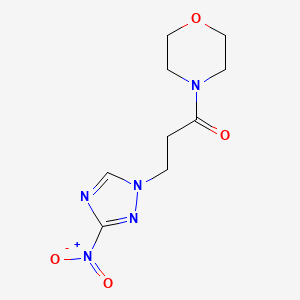![molecular formula C26H30Cl2N2O5 B14324381 3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione is a complex organic compound known for its unique structure and significant biological activities. It is a member of the napyradiomycin family, which are secondary metabolites produced by certain Streptomyces species . These compounds are known for their antibacterial and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione involves multiple steps, starting from simple organic molecules. The key steps include:
Formation of the chromene core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the diazo group: This is typically achieved through diazotization reactions using reagents like sodium nitrite and hydrochloric acid.
Prenylation: The addition of the prenyl group is carried out using prenyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various quinone derivatives, amines, and substituted chromenes .
Aplicaciones Científicas De Investigación
3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione involves its interaction with cellular targets such as DNA and enzymes. The diazo group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to inhibition of cellular processes. The compound also generates reactive oxygen species, which can induce oxidative stress and cell death .
Comparación Con Compuestos Similares
Similar Compounds
- Napyradiomycin A1
- Napyradiomycin B1
- Napyradiomycin C1
Uniqueness
3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione is unique due to its diazo group and the presence of multiple chlorine atoms, which contribute to its potent biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for drug development and other applications .
Propiedades
Fórmula molecular |
C26H30Cl2N2O5 |
|---|---|
Peso molecular |
521.4 g/mol |
Nombre IUPAC |
3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione |
InChI |
InChI=1S/C26H30Cl2N2O5/c1-13(2)8-7-9-14(3)10-11-26-23(34)17-18(20(31)15(4)21(32)19(17)30-29)22(33)25(26,28)12-16(27)24(5,6)35-26/h8,10,16,31H,7,9,11-12H2,1-6H3/b14-10+ |
Clave InChI |
GVDGCOQYLNQNKJ-GXDHUFHOSA-N |
SMILES isomérico |
CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)C3(C(C2=O)(CC(C(O3)(C)C)Cl)Cl)C/C=C(\C)/CCC=C(C)C)O |
SMILES canónico |
CC1=C(C2=C(C(=[N+]=[N-])C1=O)C(=O)C3(C(C2=O)(CC(C(O3)(C)C)Cl)Cl)CC=C(C)CCC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14324299.png)
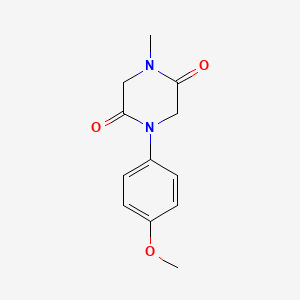



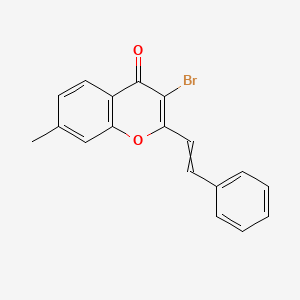
![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
